methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate
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Overview
Description
Methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps, starting with the formation of the chromene core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine to form the piperazine ring. The reaction conditions usually require a strong base, such as sodium ethoxide, and a suitable solvent, such as ethanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.
Biology: In biological research, methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate has been studied for its antioxidant properties. It has shown potential in scavenging free radicals, which are implicated in various diseases.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable in the creation of new drugs and pesticides.
Mechanism of Action
The mechanism by which methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context, but common targets include oxidative stress pathways and inflammatory mediators.
Comparison with Similar Compounds
Coumarin: A naturally occurring compound with similar antioxidant properties.
Chalcones: Another class of compounds known for their anti-inflammatory and anticancer activities.
Indole Derivatives: These compounds are prevalent in natural products and drugs, with significant biological activity.
Uniqueness: Methyl 2-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3-oxopiperazin-2-yl)acetate stands out due to its unique structural features, which contribute to its diverse biological activities. Its combination of chromene and piperazine rings provides a distinct pharmacophore that is not found in many other compounds.
Properties
IUPAC Name |
methyl 2-[1-(8-methoxy-2-oxochromene-3-carbonyl)-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-25-13-5-3-4-10-8-11(18(24)27-15(10)13)17(23)20-7-6-19-16(22)12(20)9-14(21)26-2/h3-5,8,12H,6-7,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOVTBQOYRIXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCNC(=O)C3CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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